

Co-administration of KR30031 with Paclitaxel In Vivo: Application Notes and Protocols

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Compound of Interest

Compound Name: KR30031

Cat. No.: B15572540

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Introduction

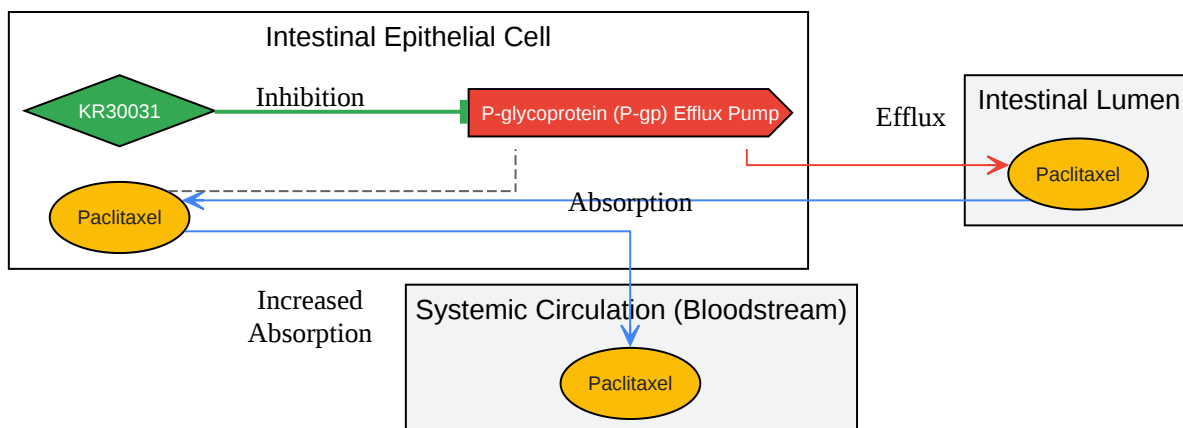
Paclitaxel is a potent chemotherapeutic agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1] However, its clinical efficacy via oral administration is severely limited by its low aqueous solubility and poor bioavailability. This is largely due to the action of the P-glycoprotein (P-gp) efflux pump in the intestinal wall, which actively transports paclitaxel back into the gut lumen.[2][3]

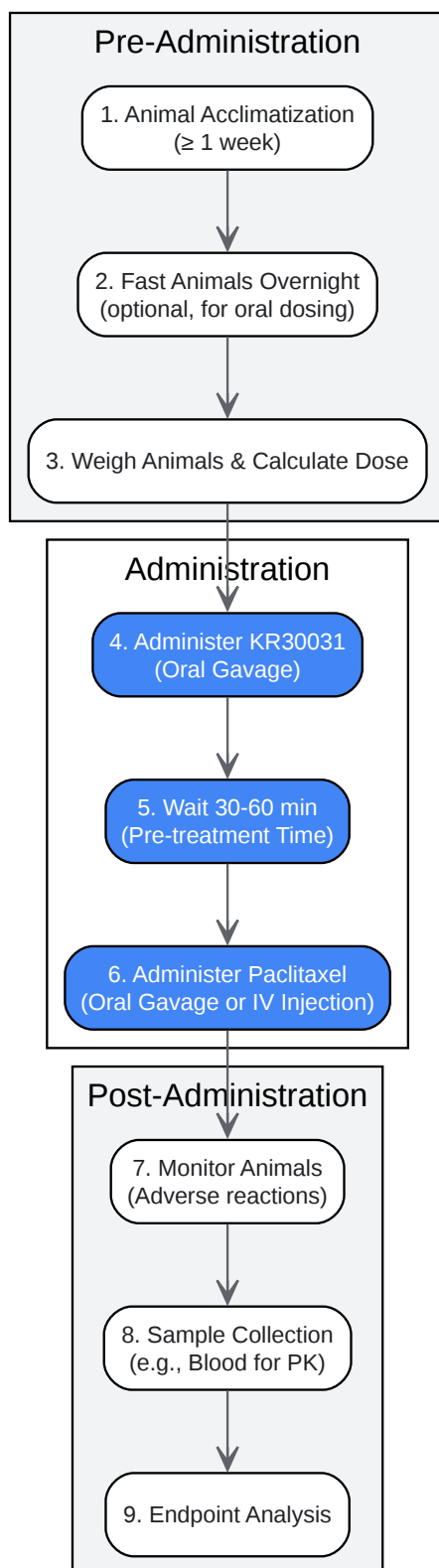
KR30031 is a novel P-glycoprotein inhibitor, analogous to verapamil but with fewer cardiovascular effects.[2][4] Preclinical research has demonstrated that co-administering **KR30031** with paclitaxel can significantly enhance the oral bioavailability of paclitaxel. In a key study conducted in rats, the oral bioavailability of paclitaxel was increased approximately 7.5-fold when co-administered with **KR30031**. This application note provides detailed protocols for the co-administration of **KR30031** and paclitaxel in a rat model, based on published data and standard in vivo laboratory procedures.

Mechanism of Action: P-glycoprotein Inhibition

P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, acts as an efflux pump in various tissues, including the intestines, blood-brain barrier, and tumor cells. It recognizes a broad range of substrates, including paclitaxel, and uses the energy from ATP hydrolysis to expel them from the cell. This reduces the intracellular concentration of the drug,

diminishing its therapeutic effect and contributing to multidrug resistance. **KR30031** acts as a competitive inhibitor of P-gp, blocking the pump and thereby increasing the net absorption of orally administered paclitaxel into the systemic circulation.





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